1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine

Description

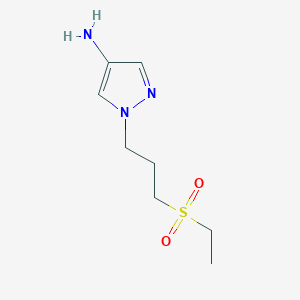

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylsulfonyl group attached to the propyl chain at the 3-position of the pyrazole ring

Properties

Molecular Formula |

C8H15N3O2S |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

1-(3-ethylsulfonylpropyl)pyrazol-4-amine |

InChI |

InChI=1S/C8H15N3O2S/c1-2-14(12,13)5-3-4-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3 |

InChI Key |

WLEGPDOSBTUUGP-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCN1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-amine with 3-bromopropyl ethyl sulfone under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the bromine atom, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the pyrazole 4-position undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

| Reagent | Product Formed | Conditions | Notes |

|---|---|---|---|

| Sodium methoxide | 4-Methoxy-pyrazole derivative | Anhydrous DMF, 80°C | SNAr mechanism favored |

| Ammonia (NH₃) | 4-Amino-pyrazole derivative | Sealed tube, 120°C | Requires Cu catalyst |

| Thiols (e.g., HS-R) | 4-Thioether derivatives | K₂CO₃, DMSO, 60°C | High regioselectivity |

This reactivity aligns with pyrazole halogen substitution trends observed in analogs like 4-bromo-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine, where bromine is replaced by nucleophiles such as amines or alkoxides.

Functionalization of the Amine Group

The 3-amine group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine to form amides.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF under basic conditions yields N-alkylated products.

-

Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling Sandmeyer reactions or coupling with aromatic rings .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at the 5-position due to electron-donating effects from the amine. Notable reactions:

| Reaction | Reagents | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyrazole derivative | ~60% |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo-pyrazole derivative | ~45% |

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives (up to 85% yield) .

Comparative Reactivity with Structural Analogs

Key differences in reactivity among ethylsulfonylpyrazole derivatives:

| Compound | Chloro vs. Bromo Reactivity | Amine vs. Methyl Substitution |

|---|---|---|

| 4-Chloro-1-(3-(ethylsulfonyl)propyl)... | Faster SNAr with soft nucleophiles | Amine enables diazotization |

| 4-Bromo-1-(3-(ethylsulfonyl)propyl)... | Higher stability in coupling reactions | Less prone to oxidation |

| 1-(3-(Ethylsulfonyl)propyl)-4-methyl... | No halogen for substitution | Methyl group limits EAS |

Mechanistic Insights

-

Steric Effects : The ethylsulfonylpropyl chain hinders electrophilic attack at the 1-position, directing substitutions to the 4- and 5-positions.

-

Electronic Effects : The electron-withdrawing sulfonyl group deactivates the ring, while the amine activates it via resonance, creating regioselective EAS at the 5-position .

Scientific Research Applications

Scientific Applications of 1-(3-(Ethylsulfonyl)propyl)-1H-pyrazol-4-amine

This compound is a chemical compound with the molecular formula C8H15N3O2S and a molecular weight of 217.29 . It is also known as 1H-Pyrazol-4-amine, 1-[3-(ethylsulfonyl)propyl]- . While direct applications of this specific compound are not extensively documented in the provided search results, its structural features and related compounds offer insights into potential applications, particularly in medicinal chemistry and materials science.

Synthesis and Raw Materials

This compound can be synthesized using specific raw materials, although the exact synthesis route is not detailed in the provided context . It is used as a raw material in the preparation of other chemical products .

Potential Medicinal Chemistry Applications

- Anti-Tuberculosis Agents:

- Research indicates that pyrazole derivatives, particularly 1,3-diarylpyrazolyl-acylsulfonamides, exhibit anti-tuberculosis activity . These compounds target cell wall biosynthesis in Mycobacterium tuberculosis (Mtb) .

- The presence of a (methylsulfonyl)propanamide substituent at the pyrazole C4 position is noted in the development of potent anti-tuberculosis agents .

- Modifications at the N1, C3, and C4 positions of the pyrazole ring can influence the compound's activity . For example, introducing a 4-pyridyl ring at the C3 position improved the Minimum Inhibitory Concentration (MIC) ~4-fold .

- Histone Demethylase Inhibition:

- Potassium Channel Modulation:

Data Tables of Related Compounds

The following tables summarize data from studies on related pyrazole derivatives, highlighting their activity and structural modifications.

Table 1: Anti-Tuberculosis Activity of 1,3-Diarylpyrazolyl-acylsulfonamides

| Compound | Substitution | MIC (μM) |

|---|---|---|

| 1 | N1, C3, C4 modifications | >0.5 |

| 13 | Hydrogen atom in place of Cl on the C3 phenyl group | Similar |

| 14 | m-Cl-phenyl | Similar |

| 15 | o-Cl-phenyl | >10-fold higher |

| 16 | 4-pyridyl ring at C3 in place of Cl-phenyl | ~4-fold improvement |

| 17 | 3-pyridyl ring | Similar |

| 18 | pyrazine ring | 5-fold higher |

| 26 | Carboxylic acid at C4 | >50 |

| 27 | N-methyl amide derivative at C4 | >50 |

| 28 | Methylation of the sulfonamide NH | >50 |

| 29 | Carbonyl group replaced with methylene | >50 |

| 30 | Swapping positions of sulfonyl and carbonyl groups | N/A |

Table 2: Histone Demethylase Inhibition by Pyrazolyl Derivatives

| Compound | Activity |

|---|---|

| 54j, 54k | Equipotent activity versus the KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases, selectivity over representative exemplars of KDM2, KDM3, and KDM6 subfamilies, cellular permeability. |

Physicochemical Properties

Mechanism of Action

The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The specific molecular targets and pathways involved depend on the particular enzyme and the context of its use.

Comparison with Similar Compounds

1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-4-amine: Similar in structure but with a methylsulfonyl group instead of an ethylsulfonyl group. This difference can affect the compound’s reactivity and interactions with enzymes.

1-(3-(Phenylsulfonyl)propyl)-1h-pyrazol-4-amine: Contains a phenylsulfonyl group, which introduces aromaticity and can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3-(Ethylsulfonyl)propyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, characterized by the ethylsulfonyl group, enhances its solubility and stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is shown below:

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₂S |

| Molecular Weight | 201.26 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Enhanced by the ethylsulfonyl group |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The ethylsulfonyl group is believed to facilitate binding to active sites or allosteric sites on these targets, leading to modulation of their activity. This can affect various cellular pathways, including those related to inflammation and cancer progression.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Key findings related to this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest at specific phases .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating a possible application in treating inflammatory diseases .

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Inhibition of CDK2 : A related pyrazole derivative demonstrated potent inhibition against cyclin-dependent kinase 2 (CDK2), with a value of 0.005 µM, showcasing significant selectivity over other kinases. This suggests that structural modifications similar to those found in this compound could yield compounds with enhanced anticancer properties .

- Antiproliferative Activity : A study reported that a structurally analogous compound exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines, emphasizing the potential for similar effects from this compound .

Research Findings Summary

The following table summarizes key findings from research on related pyrazole compounds:

| Compound | Biological Activity | IC50/EC50 Values |

|---|---|---|

| 1-(3-Ethylsulfonyl)propyl-1H-pyrazol-4-amine | Anticancer (cell proliferation inhibition) | TBD |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 inhibition | |

| Pyrazole derivatives (various) | Anti-inflammatory | Varies |

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Ethylsulfonyl)propyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized to improve yield?

Answer: A practical synthesis involves coupling reactions using sulfonylpropyl intermediates with pyrazole precursors. For example, copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) at 35°C in polar aprotic solvents (e.g., DMSO) can yield the target compound. Optimizing reaction time (e.g., 48 hours) and catalyst loading (e.g., CuBr at 0.05 mol%) improves yields, as demonstrated in analogous pyrazole syntheses . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) enhances purity ≥95% .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR resolve proton environments (e.g., pyrazole ring protons at δ 6.55–8.26 ppm) and confirm substituent integration .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H] peaks) with <2 ppm error .

- Chromatography : HPLC (≥98% purity) and GC (for volatile impurities) ensure compound homogeneity .

Advanced Research Questions

Q. How can crystallographic data obtained from SHELX software resolve structural ambiguities in sulfonyl-containing pyrazole derivatives?

Answer: SHELXL refines X-ray diffraction data to determine bond lengths, angles, and torsional conformations of the ethylsulfonyl-propyl chain and pyrazole ring. For high-resolution data (<1.0 Å), anisotropic displacement parameters clarify thermal motion in the sulfonyl group. Twinning corrections in SHELXD resolve overlapping reflections in low-symmetry crystals. This methodology is critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in solid-state structures .

Q. What methodologies are recommended for assessing the biological activity of this compound in enzyme inhibition studies?

Answer:

- Kinetic Assays : Measure IC values via fluorogenic substrates in dose-response curves (e.g., 0.1–100 µM range).

- Docking Studies : Use PyMOL or AutoDock to model interactions between the sulfonyl group and enzyme active sites (e.g., sulfonamide-binding proteases).

- SAR Analysis : Compare activity against analogs with modified alkylsulfonyl chains (e.g., methylsulfonyl vs. ethylsulfonyl) to identify pharmacophore contributions .

Q. How should researchers address discrepancies between experimental spectral data (e.g., NMR, HRMS) and theoretical predictions for sulfonylpyrazole derivatives?

Answer:

- Dynamic Effects : Account for tautomerism in pyrazole rings (e.g., 1H vs. 2H tautomers) using variable-temperature NMR .

- Isotopic Patterns : Verify HRMS isotopic distributions (e.g., S in sulfonyl groups) to distinguish from impurities.

- Computational Validation : Compare experimental C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results in sulfonylpyrazole analogs across different assay systems?

Answer:

- Solubility Effects : Use DMSO concentration controls (<1% v/v) to avoid false negatives in cell-based assays.

- Metabolic Stability : Assess liver microsome degradation (e.g., human CYP450 isoforms) to explain reduced activity in vivo vs. in vitro .

- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | Pyrazole H4 singlet at δ 6.55–7.23 ppm | |

| C NMR | Sulfonyl carbon at δ 50–55 ppm | |

| HRMS (ESI+) | [M+H] = Calculated ± 1.5 ppm |

Q. Table 2. Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 48–72 hours | ↑ 15–20% |

| Catalyst (CuBr) | 0.05–0.1 mol% | ↑ 10% |

| Solvent | DMSO/DMF | ↑ Reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.